molecular formula C12H13NO5 B7860663 (E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid

(E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid

Cat. No.: B7860663
M. Wt: 251.23 g/mol
InChI Key: VEQYJZCKWTZJIN-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid is an organic compound with the molecular formula C12H13NO5 It is characterized by the presence of a nitro group, a propoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid typically involves the following steps:

    Nitration: The nitration of 4-propoxyphenylacetic acid to introduce the nitro group.

    Aldol Condensation: The condensation of the nitrated product with an appropriate aldehyde to form the acrylic acid moiety.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The acrylic acid moiety can undergo hydrogenation to form the corresponding saturated acid.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases such as sodium hydride.

Major Products:

    Reduction of the nitro group: 3-(4-Propoxyphenyl)acrylic acid.

    Hydrogenation of the acrylic acid moiety: 3-(3-Nitro-4-propoxyphenyl)propanoic acid.

Scientific Research Applications

(E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acrylic acid moiety can participate in conjugation reactions, affecting various biochemical pathways. These interactions can lead to changes in cellular function and signaling.

Comparison with Similar Compounds

  • (E)-3-(3-Isopropoxyphenyl)acrylic acid
  • (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid
  • (E)-3-(4-Phenoxyphenyl)acrylic acid
  • (E)-3-(4-(p-Tolyloxy)phenyl)acrylic acid

Comparison: (E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The propoxy group also contributes to its unique properties compared to other similar compounds, which may have different substituents such as methoxy or phenoxy groups.

Biological Activity

(E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and a propoxy substituent on the phenyl ring, which may influence its interaction with biological targets. The general structure can be represented as follows:

C12H13NO4\text{C}_12\text{H}_{13}\text{N}\text{O}_4

The compound's biological activity is primarily attributed to its ability to interact with various receptors and enzymes. It has been studied for its potential as a selective antagonist for specific receptor subtypes, particularly the EP receptor family (EP1-4), which are involved in inflammatory responses and other physiological processes .

Biological Activity Overview

  • Anti-inflammatory Properties :
    • Research indicates that derivatives of acrylic acids, including this compound, exhibit anti-inflammatory effects by modulating EP receptor activity. This modulation can lead to reduced production of pro-inflammatory cytokines .
  • Antioxidant Activity :
    • Compounds similar in structure have shown potential antioxidant properties, which may contribute to their protective effects against oxidative stress in various biological systems.
  • Cytotoxicity Studies :
    • Preliminary studies suggest that certain acrylic acid derivatives can exhibit cytotoxic effects on cancer cell lines, indicating potential for development as anti-cancer agents. The specific cytotoxic profile of this compound remains to be fully elucidated but warrants further investigation .

Table 1: Summary of Biological Activities

Activity TypeFindings
Anti-inflammatoryModulation of EP receptors leading to reduced cytokine production
AntioxidantPotential to reduce oxidative stress
CytotoxicityIndicated cytotoxic effects on cancer cell lines (specific data pending)

Notable Research

  • Binding Affinity Studies :
    • A study evaluated a series of acrylic acids for their binding affinity to EP receptor subtypes. This research identified structural features that enhance receptor binding, suggesting that modifications to the acrylic acid framework could optimize biological activity .
  • In Vivo Studies :
    • In vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. Such studies would provide insights into its potential clinical applications.

Properties

IUPAC Name

(E)-3-(3-nitro-4-propoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-7-18-11-5-3-9(4-6-12(14)15)8-10(11)13(16)17/h3-6,8H,2,7H2,1H3,(H,14,15)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQYJZCKWTZJIN-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.